molecular formula C9H7BrN2O2S B2672534 Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate CAS No. 2057406-22-9

Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate

Cat. No. B2672534
CAS RN: 2057406-22-9
M. Wt: 287.13
InChI Key: RXAYRUHRFBLEBM-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate” is a chemical compound with the molecular weight of 287.14 . It is used in various chemical reactions and has significant applications in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Ethyl 2-aminothiazole-4-carboxylate was synthesized by reacting ethyl bromopyruvate and thiourea . The yield was reported to be 50%, with a melting point of 196–198 °C .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the melting point, yield, and Rf value of a similar compound, Ethyl 2-aminothiazole-4-carboxylate, were reported to be 196–198 °C, 50%, and 0.61 respectively .

Scientific Research Applications

Antimicrobial Properties

Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate exhibits promising antimicrobial activity. Researchers have investigated its effectiveness against various pathogens, including bacteria, fungi, and viruses. The compound’s unique structure likely influences its interaction with microbial targets, making it a potential candidate for novel antimicrobial agents .

Anticancer Potential

Studies have explored the antitumor properties of this compound. It may interfere with cancer cell growth, proliferation, and survival pathways. Researchers have evaluated its cytotoxic effects against different cancer cell lines, providing insights into its potential as an anticancer drug .

Anti-Inflammatory Activity

Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate could play a role in modulating inflammatory responses. Investigations into its anti-inflammatory effects may reveal mechanisms that could be harnessed for therapeutic purposes .

Neuroprotective Effects

The compound’s structure suggests possible interactions with neural receptors or pathways. Researchers have studied its neuroprotective properties, aiming to understand its impact on neuronal health and potential applications in neurodegenerative diseases .

Drug Discovery and Material Synthesis

Due to its unique scaffold, Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate serves as a valuable starting point for drug discovery. Medicinal chemists explore modifications to enhance its pharmacological properties. Additionally, its use in material synthesis (e.g., polymers, nanoparticles) may lead to innovative applications.

Quorum Sensing Inhibition

Quorum sensing is crucial for bacterial communication and biofilm formation. Some derivatives of this compound have shown moderate anti-biofilm activity against Pseudomonas aeruginosa. Understanding its interaction with quorum-sensing systems could have implications for combating bacterial infections .

Heterocyclic Analogues

Researchers have used Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate as a building block to synthesize diverse heterocyclic analogues. These derivatives exhibit various therapeutic roles, including antibacterial, antifungal, antioxidant, and anti-inflammatory activities .

Chemical Analysis and Characterization

Beyond its biological applications, scientists employ this compound for chemical analysis and characterization. Its distinct properties make it useful in spectroscopy, crystallography, and other analytical techniques .

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, similar compounds have been found to inhibit quorum sensing in bacteria . Quorum sensing is a bacterial cell–cell communication process that allows bacteria to share information about cell density and adjust gene expression accordingly .

Future Directions

The future directions in the research of this compound could involve its use as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . Additionally, its potential role in inhibiting quorum sensing in bacteria could be explored further .

properties

IUPAC Name

methyl 2-amino-4-bromo-1,3-benzothiazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c1-14-8(13)4-2-3-5(10)6-7(4)15-9(11)12-6/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAYRUHRFBLEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Br)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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